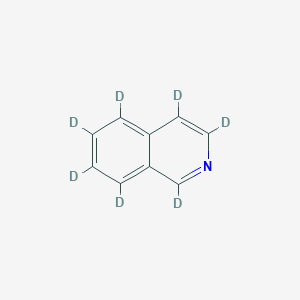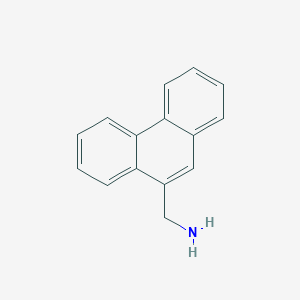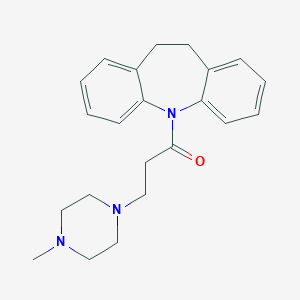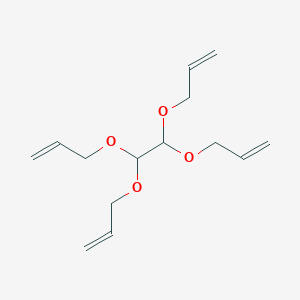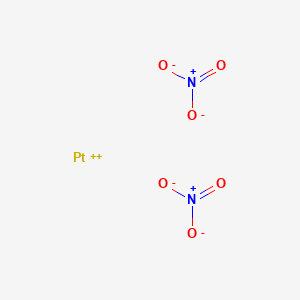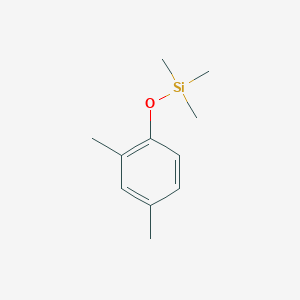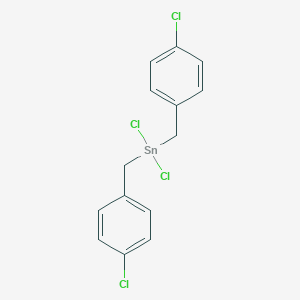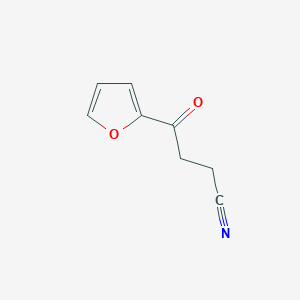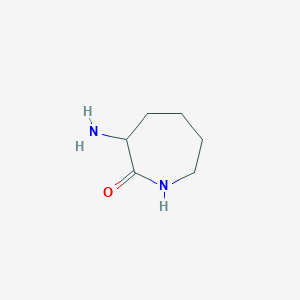
3-Aminoazepan-2-one
概要
説明
3-Aminoazepan-2-one is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential as a scaffold for drug development. The compound is characterized by its constrained diamine structure, which is a key feature in its application in synthesizing pharmacologically active molecules.
Synthesis Analysis
The synthesis of 3-aminoazepan-2-one derivatives has been explored through different methods. A practical asymmetric synthesis approach has been developed for the enantio- and diastereoselective synthesis of mono- or disubstituted 3-aminoazepanes. This method involves a tandem ring-enlargement/alkylation or reduction process, which yields enantiomerically pure diamines . Additionally, a scalable biocatalytic route has been established to produce (3R)-3-aminoazepane with high purity and enantiomeric excess, using ω-transaminase to efficiently establish the stereogenic center . Furthermore, the synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one and its subsequent chiral resolution through crystallization-induced methods have been reported, achieving high resolution yields for both enantiomers .
Molecular Structure Analysis
The molecular structure of 3-aminoazepan-2-one derivatives is crucial for their biological activity. The constrained diamine framework provides a rigid structure that can be beneficial for interacting with biological targets. The stereochemistry of these compounds is particularly important, as evidenced by the efforts to synthesize enantiomerically pure forms and the detailed study of their chiral resolution .
Chemical Reactions Analysis
The chemical reactivity of 3-aminoazepan-2-one derivatives allows for their use in the synthesis of various biologically active compounds. For instance, the preparation of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives via reductive amination has been described, with these compounds showing activity as angiotensin-converting enzyme inhibitors . Additionally, the synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles has been reported, with some derivatives demonstrating potent anticonvulsant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoazepan-2-one derivatives are influenced by their molecular structure. The enantiomeric purity and the presence of specific functional groups contribute to their solubility, stability, and overall reactivity. These properties are essential for the practical application of these compounds in medicinal chemistry, as they affect the compounds' pharmacokinetics and pharmacodynamics .
科学的研究の応用
Synthesis and Pharmacological Properties
3-Aminoazepan-2-one derivatives have been synthesized and investigated for their potential pharmacological properties. These derivatives have shown a variety of effects, such as anxiolytic, anticonvulsant, anorexigenic, and analgesic activities. Their ability to bind to benzodiazepine receptors and cholecystokinin receptors of types CCK1 and CCK2 has been noted. Some of these derivatives are in clinical testing for treating alimentary obesity and anxiety and panic states of various etiology (Andronati et al., 2002).
Antidepressant and Anxiolytic Activity
Research has also focused on the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on central nervous system activity. These compounds have shown marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs like Imipramine and Diazepam. Behavioral results have indicated that these compounds could be promising due to their mixed antidepressant-anxiolytic activity (Clerici et al., 2001).
Potential Antipsychotic Agents
Research has been conducted on compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which have shown antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds have a reduced propensity for neurological side effects compared to other treatments (Wise et al., 1985).
Alzheimer Disease Treatment
3-Amino-1-propanesulfonic acid (3APS), a compound that binds to amyloid β (Aβ), has been studied for its potential in treating Alzheimer disease. 3APS has shown the ability to cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer disease, suggesting its use as a disease-modifying treatment (Aisen et al., 2006).
Anticonvulsant Activity
2-Aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, showing significant activity against the virus. These compounds have been prepared on a large scale through a one-pot reaction using Dimroth rearrangement as a key step, suggesting their potential in antiviral therapies (Shin et al., 2022).
作用機序
Target of Action
This compound is a seven-membered heterocyclic derivative and its potential targets could be diverse depending on the context of its use.
Mode of Action
It’s known that this compound can undergo reactions such as michael addition, unusual nucleophilic attack to an amide group, and keto–enol tautomerization . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s ability to undergo various chemical reactions suggests that it could potentially interact with multiple biochemical pathways .
Safety and Hazards
特性
IUPAC Name |
3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883255 | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
671-42-1, 17929-90-7 | |
| Record name | 3-Aminoazepan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17929-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminohexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant challenge in synthesizing 3-Aminoazepan-2-one, and how does the research presented in the first paper address this?
A1: Synthesizing polysubstituted 3-Aminoazepan-2-one derivatives, specifically those with various functional groups attached to the seven-membered ring, can be challenging. The first paper [] introduces a novel "one-pot" synthesis method that streamlines this process. This method utilizes readily available starting materials – 1,4-protected piperazine-2,5-diones and alkynes – and proceeds through a series of reactions including Michael addition and a unique nucleophilic attack on the amide group. Notably, the research highlights the crucial role of protecting groups and the base used in influencing the reaction's efficiency. For instance, alkanoyl protecting groups with cesium carbonate or benzoyl protecting groups with triethylamine proved effective, while benzyl or allyl groups hindered the reaction []. This approach offers a more efficient and controlled route to access diverse 3-Aminoazepan-2-one derivatives for further investigation.
Q2: The second paper focuses on the synthesis of a key intermediate for Besifloxacin hydrochloride. What is the significance of the method described in the context of pharmaceutical applications?
A2: Besifloxacin hydrochloride is a commercially important antibiotic, and its synthesis relies on the availability of enantiomerically pure (3R)-azepan-3-amine. The second paper [] details an improved method for producing this chiral amine starting from (3R)-3-aminoazepan-2-one. The researchers explored various reducing agents, including combinations like NaBH4/AlCl3 and NaBH4/CaCl2, and optimized reaction conditions to achieve high purity and yield of the desired (3R)-azepan-3-amine []. This advancement is particularly significant for pharmaceutical applications as it offers a more cost-effective and scalable approach to synthesizing a crucial building block for Besifloxacin hydrochloride, potentially leading to more efficient drug production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




